Methyl 5-hydroxy-2-thiazolecarboxylate
Description
Methyl 5-hydroxy-2-thiazolecarboxylate is a thiazole-based heterocyclic compound characterized by a hydroxyl group at the 5th position and a methyl ester moiety at the 2nd position of the thiazole ring. Thiazoles are sulfur- and nitrogen-containing heterocycles renowned for their pharmacological relevance, including antibacterial, antifungal, and anticancer activities .
Properties
Molecular Formula |
C5H5NO3S |
|---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
methyl 5-hydroxy-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C5H5NO3S/c1-9-5(8)4-6-2-3(7)10-4/h2,7H,1H3 |
InChI Key |
IDHWQMXCWHVRDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(S1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 5-hydroxy-2-thiazolecarboxylate typically involves the reaction of thioamides with α-haloketones. One common method includes the reaction of thioacetamide with α-chloroacetoacetate under acidic conditions to form the thiazole ring. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-thiazolecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl 5-hydroxy-2-thiazolecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-thiazolecarboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
